Product packaging for 5,6-Dimethylpyrazine-2-carbaldehyde(Cat. No.:)

5,6-Dimethylpyrazine-2-carbaldehyde

Cat. No.: B13002627
M. Wt: 136.15 g/mol
InChI Key: JTMRVLWFLIGABU-UHFFFAOYSA-N
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Description

5,6-Dimethylpyrazine-2-carbaldehyde is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O B13002627 5,6-Dimethylpyrazine-2-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

5,6-dimethylpyrazine-2-carbaldehyde

InChI

InChI=1S/C7H8N2O/c1-5-6(2)9-7(4-10)3-8-5/h3-4H,1-2H3

InChI Key

JTMRVLWFLIGABU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N=C1C)C=O

Origin of Product

United States

Synthetic Methodologies for 5,6 Dimethylpyrazine 2 Carbaldehyde and Congeneric Pyrazines

Chemical Synthesis Protocols

The creation of functionalized pyrazines such as 5,6-Dimethylpyrazine-2-carbaldehyde can be achieved through a range of chemical synthesis protocols. These methods vary from traditional multi-step linear sequences to more modern and efficient convergent and catalytic approaches.

Multi-step Linear and Convergent Syntheses of Pyrazine (B50134) Aldehydes

The synthesis of pyrazine aldehydes often involves multi-step processes that can be categorized as either linear or convergent.

Linear Synthesis: In a linear synthesis, the final molecule is assembled in a stepwise fashion, with each step building upon the previous one. A hypothetical linear synthesis of this compound might start from a simpler pyrazine, such as 2,3-dimethylpyrazine. This starting material could then undergo a series of reactions, including formylation to introduce the aldehyde group.

Convergent Synthesis: Convergent syntheses involve the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. This approach can be more efficient for complex molecules. For pyrazine aldehydes, a convergent approach could involve the synthesis of a substituted α-amino ketone and a 1,2-dicarbonyl compound, which are then condensed to form the pyrazine ring with the desired substituents already in place. A biomimetically inspired synthesis of 2,5-disubstituted pyrazine alkaloids has been accomplished through the homodimerization of α-amino aldehydes followed by air oxidation. nih.gov

Synthesis TypeDescriptionExample Application
Linear Sequential reaction steps to build the final molecule.Formylation of a pre-existing dimethylpyrazine core.
Convergent Independent synthesis of molecular fragments followed by their assembly.Condensation of a custom-synthesized α-amino ketone with a dicarbonyl compound.

Catalytic Approaches for Pyrazine Scaffold Construction

Catalysis offers powerful tools for the synthesis of the pyrazine scaffold, often providing milder reaction conditions and improved efficiency over classical methods.

Transition Metal-Catalyzed Reactions in Pyrazine Synthesis

Transition metal catalysis is widely used for creating carbon-carbon and carbon-heteroatom bonds on the pyrazine ring. rsc.orgrsc.org These methods are crucial for introducing functional groups and building more complex pyrazine-containing structures.

Commonly employed palladium-catalyzed cross-coupling reactions include:

Suzuki Reaction: Couples a pyrazinyl halide or triflate with a boronic acid. rsc.orgresearchgate.net

Stille Reaction: Involves the coupling of a stannylated pyrazine with an organic halide. rsc.orgresearchgate.net

Heck Reaction: Forms a carbon-carbon bond between a pyrazinyl halide and an alkene. researchgate.net

Sonogashira Reaction: Couples a pyrazinyl halide with a terminal alkyne. researchgate.net

These reactions have been instrumental in the synthesis of a wide array of substituted pyrazines. rsc.orgrsc.orgresearchgate.net For instance, an efficient palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids can produce unsymmetrical 2,6-disubstituted pyrazines. organic-chemistry.org

Catalyst TypeReactionDescription
Palladium Suzuki CouplingCouples pyrazinyl halides with boronic acids for C-C bond formation. rsc.orgresearchgate.net
Palladium Stille CouplingCouples stannylated pyrazines with organic halides. rsc.orgresearchgate.net
Palladium Heck CouplingForms C-C bonds between pyrazinyl halides and alkenes. researchgate.net
Palladium Sonogashira CouplingCouples pyrazinyl halides with terminal alkynes. researchgate.net
Iron C-H CouplingEnables direct arylation of pyrazines. mdpi.com
Heterogeneous Catalysis in Pyrazine Ring Formation

Heterogeneous catalysts are also employed in pyrazine synthesis, particularly in industrial settings. These catalysts are in a different phase from the reactants and offer advantages in terms of separation and reusability. For example, the condensation of ethylenediamine (B42938) with propylene (B89431) glycol to produce 2-methylpyrazine (B48319) can be carried out using granular alumina (B75360) or various mixed metal oxide catalysts. tandfonline.com Catalytic systems like copper-chromium, copper-zinc-chromium, and zinc-phosphoric acid-manganese have been patented for the synthesis of 2-methylpyrazine. tandfonline.com Dehydrogenation of piperazines to form pyrazines can also be achieved using heterogeneous catalysts. nih.gov A catalyst for synthesizing 2,5-dimethylpyrazine (B89654) has been developed using coprecipitation, containing NiO, CuO, Al2O3, and ZnO. google.com

Catalyst SystemReactantsProduct
Granular Alumina Ethylenediamine, Propylene Glycol2-Methylpyrazine tandfonline.com
Copper-Chromium Diamines, EpoxidesPyrazines tandfonline.com
NiO/CuO/Al2O3/ZnO Isopropanolamine2,5-Dimethylpyrazine google.com

Oxidative Transformations in Pyrazine Functionalization

Oxidation reactions are key to introducing or modifying functional groups on the pyrazine ring.

Regioselective Oxidation Strategies for Methyl-Substituted Pyrazines

The conversion of a methyl group on a pyrazine ring to an aldehyde, such as in the synthesis of this compound from 2,3,5-trimethylpyrazine (B81540), requires selective oxidation. Achieving regioselectivity—the preferential reaction at one of several similar functional groups—is a significant challenge.

One approach involves the use of specific oxidizing agents that can selectively oxidize one methyl group over others. Another strategy is to first introduce a directing group that guides the oxidant to the desired position. For example, the benzylic oxidation of an arylated pyrazine has been used to form a dialdehyde (B1249045) intermediate in the synthesis of botryllazine A. mdpi.com The direct oxidation of pyrazines using reagents like OXONE® has been shown to be effective for preparing pyrazine dioxides. researchgate.net

Oxidizing Agent/MethodSubstrateProductKey Feature
Benzylic Oxidation (e.g., PCC) Arylated DimethylpyrazinePyrazine DialdehydeUsed in multi-step synthesis. mdpi.com
OXONE® Substituted PyrazinesPyrazine DioxidesEfficient for N-oxidation. researchgate.net
Synthesis of Pyrazine Carboxylic Acids via Oxidation of Alkylpyrazines

The oxidation of alkylpyrazines serves as a crucial method for the synthesis of pyrazine carboxylic acids, which are important intermediates in various chemical processes. For instance, 5-methylpyrazine-2-carboxylic acid, a key intermediate for the synthesis of the antilipolytic drug acipimox (B1666537) and the hypoglycemic drug glipizide (B1671590), can be produced through the oxidation of 2,5-dimethylpyrazine. asm.orggoogle.comchemicalbook.com

One common approach involves the use of oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. google.com A patented process describes the selective synthesis of 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine. This method involves an initial N-oxidation of the pyrazine ring, followed by further oxidation and hydrolysis to yield the desired carboxylic acid with a purity of over 99%. google.com Another study details the oxidation of alkanes using a hydrogen peroxide-vanadate-pyrazine-2-carboxylic acid system, highlighting the catalytic activity of pyrazine derivatives in oxidation reactions. iaea.orgcolab.wsepa.gov

Human metabolism also demonstrates the oxidation of alkylpyrazines. A study on coffee consumption revealed that alkylpyrazines like 2-methylpyrazine, 2,5-dimethylpyrazine, and 2,6-dimethylpyrazine (B92225) are metabolized in the body to their corresponding pyrazine carboxylic acids and excreted in urine. nih.gov Specifically, 2,5-dimethylpyrazine was found to be metabolized to 5-methylpyrazine-2-carboxylic acid. nih.gov

The following table summarizes the key aspects of pyrazine carboxylic acid synthesis via alkylpyrazine oxidation:

Alkylpyrazine PrecursorOxidizing Agent/SystemResulting Pyrazine Carboxylic AcidApplication/Context
2,5-DimethylpyrazinePotassium Permanganate / Hydrogen Peroxide5-Methylpyrazine-2-carboxylic acidSynthesis of glipizide and acipimox google.comchemicalbook.com
2,5-DimethylpyrazineHuman Metabolism5-Methylpyrazine-2-carboxylic acidBiological transformation nih.gov
2,6-DimethylpyrazineHuman Metabolism6-Methylpyrazine-2-carboxylic acidBiological transformation nih.gov
2-MethylpyrazineHuman MetabolismPyrazine-2-carboxylic acid, 5-Hydroxypyrazine-2-carboxylic acidBiological transformation nih.gov
AlkanesH2O2-VO3--pyrazine-2-carboxylic acidNot applicableCatalytic oxidation iaea.orgcolab.wsepa.gov

Biocatalytic and Biosynthetic Routes

The production of pyrazines through biological means, including microbial fermentation and enzymatic transformations, offers an environmentally friendly alternative to chemical synthesis. nih.govmdpi.com

Microbial Production of Pyrazines and Pyrazine Derivatives

Various microorganisms, particularly bacteria and fungi, are known to produce a range of alkylpyrazines. tandfonline.comresearchgate.netup.ac.za Bacillus subtilis is a well-studied bacterium capable of producing several alkylpyrazines, including 2,5-dimethylpyrazine, 2,3-dimethylpyrazine, 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine (B1682967), particularly during the fermentation of soybeans (natto). nih.govtandfonline.com Research has focused on optimizing culture conditions, such as precursor concentration and pH, to enhance the yield of these compounds. nih.gov Fungi, such as species from the Aspergillus and Penicillium genera, have also been identified as producers of pyrazines, with the specific flavor profile influenced by the growth medium. up.ac.za

Metabolic Pathway Elucidation in Alkylpyrazine Biosynthesis

The biosynthesis of alkylpyrazines in microorganisms is a complex process. While some pathways are still under investigation, it is generally accepted that they often originate from amino acids and α,β-dicarbonyls. tandfonline.com For many alkylpyrazines, the formation is believed to occur through non-enzymatic condensation of precursors. tandfonline.com

In Bacillus subtilis, the biosynthesis of 2,5-dimethylpyrazine has been shown to start from L-threonine. asm.orgmdpi.comasm.orgnih.gov The proposed pathway involves the conversion of L-threonine to aminoacetone, which then undergoes condensation to form the pyrazine ring. asm.orgasm.orgnih.gov Similarly, the biosynthesis of 2,3,5,6-tetramethylpyrazine (TTMP) is understood to proceed from acetoin (B143602) and ammonia. mdpi.comnih.gov

Enzymatic Transformations (e.g., L-Threonine Dehydrogenase, Aminoacetone Oxidase)

Specific enzymes play a critical role in the biosynthesis of pyrazines. L-threonine dehydrogenase (TDH) is a key enzyme that catalyzes the initial step in the conversion of L-threonine to 2,5-dimethylpyrazine. asm.orgmdpi.comasm.orgnih.gov TDH oxidizes L-threonine to L-2-amino-acetoacetate, an unstable intermediate that subsequently decarboxylates to form aminoacetone. asm.orgasm.orgnih.gov

Aminoacetone oxidase is another enzyme involved in pyrazine metabolism. In Streptococcus oligofermentans, this enzyme has been shown to act on aminoacetone, leading to the formation of 2,5-dimethylpyrazine. nih.gov The proposed mechanism involves the condensation of two aminoacetone molecules to form 3,6-dimethyl-2,5-dihydropyrazine, which is then oxidized to 2,5-dimethylpyrazine. nih.gov

Engineered Microbial Systems for Enhanced Pyrazine Synthesis

Metabolic engineering offers a promising approach to improve the production of specific pyrazines in microorganisms. By manipulating the genetic makeup of strains like Escherichia coli and Pseudomonas putida, researchers have successfully increased the yield of 2,5-dimethylpyrazine. nih.govnih.gov

Strategies include:

Overexpression of key enzymes: Increasing the expression of L-threonine dehydrogenase (TDH) can drive the metabolic flux towards aminoacetone, the precursor of 2,5-dimethylpyrazine. nih.govnih.gov

Deletion of competing pathways: Inactivating genes for enzymes that divert intermediates away from the desired pyrazine synthesis pathway can enhance production. For example, inactivating 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), which breaks down an intermediate in the 2,5-DMP pathway, has been shown to improve the yield. mdpi.comasm.orgnih.gov

Enhancing cofactor regeneration: Optimizing the supply of cofactors like NADH, which are required by enzymes such as TDH, can further boost production. nih.gov

Introduction of heterologous genes: Expressing genes from other organisms can introduce novel capabilities. For instance, introducing a xylene monooxygenase into P. putida enabled the synthesis of 5-methyl-2-pyrazinecarboxylic acid from 2,5-dimethylpyrazine. nih.gov

The following table highlights key findings in engineered microbial systems for pyrazine synthesis:

MicroorganismEngineering StrategyTarget Pyrazine/DerivativeKey Findings
Escherichia coliOverexpression of EcTDH, EhNOX, ScAAO, and EcSstT2,5-DimethylpyrazineAchieved a yield of 2897.30 mg/L. nih.gov
Pseudomonas putida KT2440Deletion of genes in L-threonine pathway, overexpression of thrA and tdh2,5-DimethylpyrazineProduced 168 ± 20 mg L-1 of 2,5-DMP. nih.gov
Pseudomonas putida KT2440Expression of xylene monooxygenase (XMO)5-Methyl-2-pyrazinecarboxylic acidProduced 204 ± 24 mg L-1 from glucose. nih.gov
Bacillus subtilisInactivation of 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL)2,5-DimethylpyrazineImproved production of 2,5-DMP. mdpi.comasm.orgnih.gov

Precursor and Intermediate Chemistry in this compound Synthesis

The synthesis of this compound is intrinsically linked to the chemistry of its precursors and intermediates. A primary precursor is 2,5-dimethylpyrazine, which can be synthesized through both chemical and biological methods as previously discussed. chemicalbook.comnih.gov The conversion of 2,5-dimethylpyrazine to a carboxylic acid derivative, 5-methylpyrazine-2-carboxylic acid, is a key step. asm.orggoogle.comchemicalbook.com This oxidation is a critical transformation that introduces a functional group amenable to further modification.

The biosynthesis of the pyrazine core often starts from simple building blocks. L-threonine is a well-established precursor for 2,5-dimethylpyrazine in microbial systems. asm.orgmdpi.comasm.orgnih.gov The enzymatic conversion of L-threonine to aminoacetone is a pivotal step, as aminoacetone is a direct precursor that can spontaneously dimerize and oxidize to form the 2,5-dimethylpyrazine ring. asm.orgasm.orgnih.govd-nb.info

The synthesis of more complex pyrazines, such as 3-ethyl-2,5-dimethylpyrazine, also utilizes L-threonine as a starting material. In this case, aminoacetone condenses with acetaldehyde, which can also be derived from L-threonine under certain enzymatic conditions. researchgate.net This demonstrates how different aldehydes can be incorporated to generate a variety of substituted pyrazines.

While the direct synthesis of this compound is not extensively detailed in the provided context, the chemistry of its precursors suggests that it could be formed through the controlled oxidation of a methyl group on the pyrazine ring to an aldehyde. The synthesis of related pyrazine aldehydes would likely involve similar principles of precursor formation and subsequent functional group transformation.

Synthetic Routes to this compound and Related Pyrazines

The synthesis of substituted pyrazines, including the flavor compound this compound, is a significant area of organic chemistry due to their prevalence in natural products and their use as fragrances and pharmaceuticals. Methodologies for constructing the pyrazine core and introducing specific functional groups often rely on classical condensation reactions and the strategic use of reactive intermediates.

1 Role of Alpha-Dicarbonyl and Alpha-Aminocarbonyl Compounds

A foundational and widely utilized method for constructing the pyrazine ring involves the condensation of α-dicarbonyl and α-aminocarbonyl compounds. The reaction between two molecules of an α-aminocarbonyl compound, or the reaction of an α-dicarbonyl with a compound capable of providing two amine groups, leads to the formation of a dihydropyrazine (B8608421) intermediate, which subsequently aromatizes to the pyrazine. wikipedia.orgacs.org

The self-condensation of α-amino ketones is a primary pathway. For instance, aminoacetone, which can be derived from the dehydrogenation and subsequent decarboxylation of L-threonine, can dimerize to form 3,6-dihydro-2,5-dimethylpyrazine. bldpharm.comyoutube.com This intermediate is then oxidized to yield 2,5-dimethylpyrazine. bldpharm.comyoutube.com This dimerization is a biomimetic approach, mimicking the proposed biosynthetic routes to many naturally occurring 2,5-disubstituted pyrazines. researchgate.net The general mechanism involves the formation of an enamine from one molecule of the α-amino ketone, which then attacks the carbonyl group of a second molecule, followed by cyclization and dehydration.

Alternatively, the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine is a classical and direct route. youtube.com For example, the reaction of diacetyl (butane-2,3-dione) with ethylenediamine would yield 2,3-dimethyl-5,6-dihydropyrazine. The final step to the aromatic pyrazine requires an oxidation, which can often be achieved by air oxidation or by using specific oxidizing agents. acs.orgresearchgate.net This method is versatile, allowing for the synthesis of various substituted pyrazines by choosing appropriately substituted dicarbonyl and diamine precursors.

The table below summarizes key precursors in pyrazine synthesis.

Precursor TypeExample CompoundResulting Pyrazine (Example)
α-Amino KetoneAminoacetone2,5-Dimethylpyrazine
α-DicarbonylDiacetyl (Butane-2,3-dione)2,3-Dimethylpyrazine (with ethylenediamine)
α-Amino AldehydeValinal2,5-Diisopropylpyrazine

Data sourced from multiple synthetic studies. bldpharm.comresearchgate.netyoutube.com

2 Pyrazine N-Oxides as Synthetic Intermediates

Pyrazine N-oxides serve as versatile intermediates for the functionalization of the pyrazine ring, a process that can be challenging to achieve directly on the electron-deficient pyrazine system. The N-oxide group activates the ring, particularly the adjacent carbon atoms, towards both electrophilic and nucleophilic attack and enables rearrangement reactions.

A key strategy for introducing a functional group, such as a carbaldehyde, involves the oxidation of a substituted pyrazine to its corresponding N-oxide, followed by a rearrangement reaction. For instance, a methyl-substituted pyrazine can be oxidized to a pyrazine N-oxide. A well-known method analogous to this is the Boekelheide reaction, where an α-picoline-N-oxide rearranges in the presence of acetic anhydride (B1165640) or trifluoroacetic anhydride to form a hydroxymethylpyridine. wikipedia.org This product can then be oxidized to the corresponding aldehyde.

In the context of pyrazines, 2,5-dimethylpyrazine can be selectively oxidized to 2,5-dimethylpyrazine-1-oxide. This N-oxide can then undergo rearrangement. For example, treatment with acetic anhydride can lead to the formation of 2-acetoxymethyl-5-methylpyrazine. Subsequent hydrolysis of the acetate (B1210297) ester yields the hydroxymethyl derivative, which can be oxidized using reagents like manganese dioxide (MnO₂) to afford the target 5-methylpyrazine-2-carbaldehyde. This multi-step sequence allows for the specific functionalization of a methyl group on the pyrazine ring.

The general pathway is summarized below:

N-Oxidation: A methylpyrazine is treated with an oxidizing agent (e.g., hydrogen peroxide in acetic acid) to form the pyrazine N-oxide.

Rearrangement: The N-oxide is reacted with an acylating agent like acetic anhydride, leading to an acetoxymethyl intermediate via a rearrangement mechanism. wikipedia.orgyoutube.com

Hydrolysis: The resulting ester is hydrolyzed to a hydroxymethylpyrazine.

Oxidation: The alcohol is oxidized to the final pyrazinecarbaldehyde. youtube.com

3 Formation of Pyrazine Rings via Condensation and Dehydrogenation

The formation of the aromatic pyrazine ring from acyclic precursors is frequently a two-stage process involving an initial condensation to form a non-aromatic, cyclic intermediate, followed by dehydrogenation (oxidation) to introduce the double bonds of the aromatic system.

A prevalent method is the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoalkane. acs.org This reaction typically proceeds readily, often at room temperature or with gentle heating, to form a dihydropyrazine. researchgate.net For example, glyoxal (B1671930) (an α-dicarbonyl) reacts with ethylenediamine to produce 2,3-dihydropyrazine.

The critical second step is the aromatization of the dihydropyrazine intermediate. This is an oxidation reaction that removes two hydrogen atoms. Several methods can be employed for this dehydrogenation step:

Dehydrogenation MethodReagent/CatalystConditionsReference
Catalytic DehydrogenationCopper chromite (CuCr₂O₄)High Temperature (~300 °C) acs.org
Chemical OxidationManganese Dioxide (MnO₂)Refluxing Solvent youtube.com
Air OxidationAtmospheric OxygenOften spontaneous but can be slow researchgate.net
Palladium CatalysisPalladium on Carbon (Pd/C)High Temperature youtube.com

The choice of method depends on the stability of the substituents on the pyrazine ring and the desired reaction scale and conditions. For many preparations, simple exposure to air is sufficient to achieve aromatization over time. researchgate.net However, for more controlled and rapid synthesis, chemical oxidants like manganese dioxide or high-temperature catalytic dehydrogenation are employed. acs.orgyoutube.com This condensation-dehydrogenation sequence represents one of the most fundamental and adaptable strategies for the synthesis of a wide array of substituted pyrazines.

Chemical Transformations and Derivatization Strategies of 5,6 Dimethylpyrazine 2 Carbaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is the primary site for a variety of chemical transformations, including oxidation, nucleophilic additions, and condensation reactions.

Oxidation to 5,6-Dimethylpyrazine-2-carboxylic Acid

The aldehyde functionality of 5,6-Dimethylpyrazine-2-carbaldehyde can be readily oxidized to form the corresponding carboxylic acid, 5,6-Dimethylpyrazine-2-carboxylic acid. This transformation is a common and fundamental reaction in organic synthesis. Strong oxidizing agents are typically employed for this purpose.

Potassium permanganate (B83412) (KMnO4) is a powerful and effective oxidizing agent for converting aldehydes to carboxylic acids. libretexts.org The reaction mechanism for aldehyde oxidation often proceeds through a hydrate (B1144303) intermediate, which is formed by the addition of water to the carbonyl group. pressbooks.pub This 1,1-diol intermediate is then oxidized by the permanganate. The reaction is frequently carried out in alkaline conditions. pressbooks.pub While ketones are generally resistant to oxidation, aldehydes are susceptible due to the presence of a proton on the carbonyl carbon that can be abstracted during the process. pressbooks.pub

Table 1: General Conditions for Aldehyde Oxidation

Oxidizing AgentTypical ConditionsProduct
Potassium Permanganate (KMnO4)Alkaline aqueous solution, Room Temperature5,6-Dimethylpyrazine-2-carboxylic acid
Nitric Acid (HNO3)Hot, Aqueous5,6-Dimethylpyrazine-2-carboxylic acid

This table presents generalized conditions based on standard aldehyde oxidation principles.

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbon of the aldehyde group is susceptible to attack by a wide range of nucleophiles. These reactions are crucial for forming new carbon-carbon and carbon-heteroatom bonds.

A significant example is the Wittig reaction , which transforms aldehydes and ketones into alkenes. wikipedia.org This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the carbonyl carbon. masterorganicchemistry.com The mechanism is believed to proceed via a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgorganic-chemistry.org This intermediate then decomposes to yield the final alkene and a highly stable phosphine (B1218219) oxide, which is the driving force of the reaction. organic-chemistry.org The stereochemical outcome (E/Z isomerism) of the alkene depends on the stability of the ylide used. organic-chemistry.org

Another fundamental nucleophilic addition is the reduction of the aldehyde to a primary alcohol, (5,6-dimethylpyrazin-2-yl)methanol. This can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Condensation Reactions with Nitrogen-Containing Nucleophiles

This compound readily undergoes condensation reactions with primary amines, hydrazines, and other nitrogen-based nucleophiles. These reactions typically involve nucleophilic attack on the carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N).

When reacted with a primary amine (R-NH2), the aldehyde forms an N-substituted imine, also known as a Schiff base. Reaction with hydrazine (B178648) (H2N-NH2) or its derivatives yields the corresponding hydrazone. These reactions are often catalyzed by acid and are generally reversible.

Reaction Scheme: Imine and Hydrazone Formation

Reaction of this compound with a primary amine to form an imine.

Reaction of this compound with hydrazine to form a hydrazone.

Derivatization of the Pyrazine (B50134) Core

Beyond the aldehyde group, the pyrazine ring itself can be functionalized. The synthesis of amides and dinitriles from pyrazine precursors demonstrates the utility of this heterocyclic core in constructing more complex molecules.

Amide Formation from Pyrazine-2-carboxylic Acids

The product of the aldehyde oxidation, 5,6-Dimethylpyrazine-2-carboxylic acid, serves as a key intermediate for the synthesis of various amides. A common and effective method involves a two-step procedure. First, the carboxylic acid is converted to its more reactive acid chloride derivative, typically using a chlorinating agent like thionyl chloride (SOCl2).

Subsequently, the resulting pyrazine-2-carbonyl chloride is condensed with a substituted amine, such as a ring-substituted aniline, to yield the desired amide. nih.gov This method has been successfully applied to synthesize a series of amides from various substituted pyrazine-2-carboxylic acids. nih.gov

Table 2: Examples of Amide Synthesis from Substituted Pyrazine-2-carboxylic Acids

Pyrazine Acid Chloride PrecursorAniline ReactantResulting Amide
5-tert-butyl-6-chloropyrazine-2-carbonyl chloride3-MethylanilineN-(3-methylphenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide
5-tert-butyl-6-chloropyrazine-2-carbonyl chloride3,5-Bis(trifluoromethyl)anilineN-(3,5-bis(trifluoromethyl)phenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide
6-chloropyrazine-2-carbonyl chloride3,5-Bis(trifluoromethyl)anilineN-(3,5-bis(trifluoromethyl)phenyl)-6-chloropyrazine-2-carboxamide

Data sourced from a study on substituted amides of pyrazine-2-carboxylic acids. nih.gov

Synthesis of Pyrazine Dicarbonitriles

The synthesis of pyrazine dicarbonitriles is an important transformation for creating precursors to materials like phthalocyanines and other functional dyes. Modern synthetic methods often rely on palladium-catalyzed cyanation reactions of dihalo-pyrazine precursors. nih.govrsc.org This approach offers milder conditions and greater functional group tolerance compared to traditional methods like the Rosenmund-von Braun reaction, which requires stoichiometric copper(I) cyanide at high temperatures. nih.gov

In a typical palladium-catalyzed process, a di-brominated pyrazine is reacted with a cyanide source, such as zinc cyanide (Zn(CN)2), in the presence of a palladium catalyst like Pd2(dba)3 and a suitable phosphine ligand. rsc.org Zinc cyanide is often preferred as it is less toxic than other cyanide salts. nih.gov The reaction's success can be hindered by the catalyst being poisoned by excess cyanide ions, a challenge that modern protocols have sought to overcome. nih.gov

To apply this to this compound, the methyl and carboxyl (from the oxidized aldehyde) groups would first need to be converted into suitable leaving groups, such as bromides, before the palladium-catalyzed double cyanation step could be performed.

Table 3: Components of a Typical Palladium-Catalyzed Cyanation Reaction

ComponentRoleExample
SubstratePyrazine core with leaving groups2,5-Dibromopyrazine
Cyanide SourceProvides the -CN groupZinc Cyanide (Zn(CN)2) rsc.org
CatalystFacilitates the cross-couplingTris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) rsc.org
LigandStabilizes and activates the catalyst1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
SolventReaction MediumN,N-Dimethylformamide (DMF)

Construction of Aryleneethynyl Pyrazine Derivatives via Cross-Coupling Reactions

The synthesis of aryleneethynyl pyrazine derivatives from this compound is a multi-step process that typically involves the conversion of a functional group on the pyrazine ring to facilitate a cross-coupling reaction. The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. rsc.orgwikipedia.org

While direct Sonogashira coupling of the aldehyde is not typical, a plausible synthetic route involves the conversion of the this compound to a halopyrazine derivative. For instance, the aldehyde could be protected, followed by halogenation of the pyrazine ring. This resulting halopyrazine can then undergo a Sonogashira coupling with a terminal arylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. rsc.orglibretexts.org The reaction is generally carried out under mild conditions. wikipedia.org

An alternative strategy involves the Horner-Wadsworth-Emmons reaction. organic-chemistry.orgwikipedia.orgyoutube.comnih.gov This reaction typically produces alkenes from aldehydes and phosphonate (B1237965) carbanions. wikipedia.org However, variations of this methodology can be employed to generate alkynes. This would involve reacting this compound with a suitably functionalized phosphonate reagent to construct the ethynyl (B1212043) linkage.

The resulting aryleneethynyl pyrazine derivatives are of interest due to their extended π-conjugated systems, which can lead to unique photophysical and electronic properties. The specific properties can be tuned by varying the nature of the aryl substituent.

Table 1: Key Features of Cross-Coupling Strategies for Aryleneethynyl Pyrazine Synthesis

Reaction TypeKey Reagents & ConditionsResulting Bond FormationNotes
Sonogashira Coupling Halopyrazine, Terminal Arylacetylene, Palladium Catalyst (e.g., Pd(PPh₃)₄), Copper(I) Co-catalyst (e.g., CuI), Amine BaseC(sp²)-C(sp)Requires initial conversion of the aldehyde or another position to a halide. rsc.orgwikipedia.org
Horner-Wadsworth-Emmons Reaction (Modified) This compound, Phosphonate Reagent (modified for alkyne synthesis), BaseC=C (can be adapted for C≡C)A versatile method for olefination that can be adapted for alkynylation. organic-chemistry.orgwikipedia.org

Formation of Glucuronide and Sulfate (B86663) Conjugates

In biological systems, and through synthetic routes, the aldehyde group of this compound can be reduced to the corresponding alcohol, (5,6-dimethylpyrazin-2-yl)methanol. This primary alcohol is then susceptible to phase II metabolic reactions, including glucuronidation and sulfation. wikipedia.orgnih.govnih.govchemrxiv.org These conjugation reactions increase the water solubility of the molecule, facilitating its excretion in vivo. wikipedia.org

The formation of glucuronide and sulfate conjugates of pyrazinemethanols has been studied in the context of the metabolism of dietary pyrazines. For example, the metabolites of 2,3,5-trimethylpyrazine (B81540) found in human urine include the corresponding dimethylpyrazine-carboxylic acids, with only minor amounts of pyrazinemethanol glucuronides and sulfates detected. acs.orgnih.govnih.gov However, the synthesis and characterization of these conjugates have been reported, providing valuable reference data.

(5,6-Dimethylpyrazin-2-yl)methyl-O-β-D-glucuronide and (5,6-Dimethylpyrazin-2-yl)methyl-sulfate have been synthesized and characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS). acs.orgnih.gov The glucuronide is formed by the enzymatic transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of the pyrazinemethanol. wikipedia.org Sulfation involves the transfer of a sulfonate group from a donor like 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govnih.gov

Table 2: Characterization Data for Glucuronide and Sulfate Conjugates of (5,6-Dimethylpyrazin-2-yl)methanol

CompoundMolecular FormulaMolecular Weight (Da)Key ¹H NMR Signals (in D₂O)Key ¹³C NMR Signals (in D₂O)LC-TOF-MS [M+H]⁺ (m/z)
(5,6-Dimethylpyrazin-2-yl)methyl-O-β-D-glucuronide C₁₃H₁₈N₂O₇314.30δ 8.42 (s, 1H), 4.97–4.87 (m, 2H), 4.65 (d, 1H), 2.56 (s, 6H) acs.orgnih.govδ 172.6, 153.8, 152.2, 148.5, 138.4, 102.1, 75.2, 74.6, 72.7, 71.2, 69.6, 20.5, 20.0 acs.orgnih.gov315.1183 acs.orgnih.gov
(5,6-Dimethylpyrazin-2-yl)methyl-sulfate C₇H₁₀N₂O₄S218.23δ 8.52 (s, 1H), 5.21 (s, 2H), 2.67 (s, 3H), 2.66 (s, 3H) acs.orgnih.govNot availableNot available

Following a comprehensive search for scientific literature and spectroscopic data pertaining to the specific chemical compound This compound (CAS No. 86707-14-8), it has been determined that detailed experimental or theoretical data required to populate the requested article sections is not available in publicly accessible databases and scientific repositories.

Extensive searches for Fourier Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, Proton (1H) NMR, and Carbon-13 (13C) NMR data, including vibrational mode assignments and chemical shift analyses for this specific molecule, did not yield any results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "this compound" at this time. Information on closely related but structurally distinct compounds, such as 2,5-dimethylpyrazine (B89654) or pyrazine-2-carbaldehyde, cannot be used as a substitute due to the explicit instruction to focus solely on the specified compound.

Advanced Spectroscopic Characterization and Analytical Methodologies

Mass Spectrometry for Identification and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for confirming the molecular weight and elemental composition of 5,6-Dimethylpyrazine-2-carbaldehyde and for studying its fragmentation behavior, which provides structural insights.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of a molecule. For this compound (C₈H₈N₂O), the calculated exact mass of the neutral molecule is 148.0637 u. In positive-ion mode ESI, the protonated molecule [M+H]⁺ would be observed.

Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-TOF-MS) combines the separation power of LC with the high-speed and high-resolution mass analysis of TOF-MS. This is particularly useful for analyzing the compound in a complex mixture, providing both retention time and accurate mass data for confident identification.

Data Table: HRMS Data for this compound

Molecular FormulaIon SpeciesCalculated Exact Mass (m/z)
C₈H₈N₂O[M+H]⁺149.0715
C₈H₈N₂O[M+Na]⁺171.0534

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. wikipedia.orgunt.edu The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, the fragmentation is expected to initiate at the aldehyde substituent, followed by cleavages of the pyrazine (B50134) ring.

A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 149.0715) would involve:

Loss of carbon monoxide (CO): A common fragmentation for aldehydes, leading to the formation of an ion at m/z 121.0769.

Loss of the formyl radical (•CHO): Resulting in an ion at m/z 120.0687.

Subsequent ring fragmentation: Further fragmentation of the pyrazine ring could involve the loss of hydrogen cyanide (HCN) or methyl radicals (•CH₃).

Interactive Data Table: Predicted MS/MS Fragmentation of [C₈H₈N₂O+H]⁺

Precursor Ion (m/z)Proposed Neutral LossFragment Ion FormulaFragment Ion (m/z)
149.0715CO[C₇H₉N₂]⁺121.0766
149.0715CHO•[C₇H₈N₂]⁺•120.0687
121.0766HCN[C₆H₈N]⁺94.0657
120.0687CH₃•[C₆H₅N₂]⁺105.0453

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like pyrazines. mdpi.com It is extensively used for purity assessment and the detection of trace-level impurities or related substances. The compound is separated from others in a mixture based on its volatility and interaction with the GC column, and the mass spectrometer provides identification and quantification. The retention index (RI), calculated using a series of n-alkanes, is often used in conjunction with the mass spectrum to provide a higher degree of confidence in identification, especially when differentiating between isomers. researchgate.net

Data Table: Exemplar GC-MS Analytical Parameters

ParameterCondition
GC Columne.g., DB-WAX or HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium, constant flow (e.g., 1.0 mL/min)
Inlet Temperature250 °C
Oven Program50 °C (2 min), ramp at 10 °C/min to 240 °C (5 min)
MS Ionization ModeElectron Ionization (EI) at 70 eV
MS Transfer Line250 °C
Mass Rangem/z 40-300

Stable isotope tracing is a powerful methodology to investigate the formation pathways of molecules. nih.gov In the context of this compound, which can be formed during the Maillard reaction in food processing, stable isotope labeling can elucidate its biosynthetic origins. By using precursors labeled with stable isotopes (e.g., ¹³C-labeled sugars or amino acids, ¹⁵N-labeled amino acids), researchers can track the incorporation of these labels into the final pyrazine product using mass spectrometry. researchgate.net The resulting mass shifts in the molecular ion and its fragments reveal which atoms from the precursors were incorporated into the pyrazine ring and its substituents, providing critical insights into the reaction mechanism. nih.gov This approach allows for a detailed analysis of pathway activities and the origin of specific molecular fragments. sciforum.net

Other Advanced Spectroscopic Techniques

While NMR and MS are the primary tools for definitive characterization, other spectroscopic methods provide complementary information.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the FT-IR spectrum would be characterized by strong absorption bands corresponding to the aldehyde C=O stretch (typically ~1700 cm⁻¹), aromatic C=C and C=N stretching vibrations within the pyrazine ring (in the 1400-1600 cm⁻¹ region), and C-H stretching vibrations for the aromatic, aldehyde, and methyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to its conjugated system of double bonds in the pyrazine ring and the aldehyde group, this compound is expected to absorb ultraviolet light. The UV-Vis spectrum would show characteristic absorbance maxima corresponding to π→π* and n→π* electronic transitions, providing information about the electronic structure of the conjugated system.

Electron Energy-Loss Spectroscopy (EELS) in Pyrazine-Containing Materials

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, often coupled with transmission electron microscopy (TEM) or scanning transmission electron microscopy (STEM), that provides elemental and chemical information at the nanoscale. When a material is subjected to a beam of electrons with a known kinetic energy, some electrons undergo inelastic scattering, losing a discrete amount of energy. This energy loss is characteristic of the atoms and bonding environments within the sample, offering insights into elemental composition, chemical bonding, and electronic properties.

In the context of pyrazine-containing materials, EELS can be particularly informative. The technique is highly sensitive to light elements such as carbon and nitrogen, which form the core of the pyrazine ring. The core-loss region of the EELS spectrum reveals ionization edges corresponding to the energy required to excite core electrons to unoccupied states. For pyrazine derivatives, the carbon K-edge and nitrogen K-edge are of primary interest. The fine structure of these edges, known as the Energy-Loss Near-Edge Structure (ELNES), can provide details about the local bonding environment, such as the hybridization state (e.g., sp²) of the carbon and nitrogen atoms within the aromatic ring. This allows for the differentiation of atoms in varied chemical states.

The low-loss region of the EELS spectrum, at energy losses typically below 50 eV, provides information about the valence electrons. For aromatic compounds like pyrazines, this region is characterized by features arising from π-π* transitions. These transitions are indicative of the conjugated π-electron system of the pyrazine ring. The position and intensity of these peaks can be influenced by the substituents on the ring, offering a way to probe the electronic structure modifications induced by different functional groups.

Furthermore, EELS offers superior spatial resolution, down to the nanometer scale, and high energy resolution, which can be less than 1 eV. This makes it a valuable tool for the microanalysis of complex organic materials and for studying the spatial distribution of different chemical species.

X-ray Crystallography for Solid-State Structure Determination

Studies on substituted pyrazines reveal that the central pyrazine ring is typically planar, a consequence of its aromatic character. The substituents attached to the ring will have specific orientations relative to this plane, which are influenced by steric and electronic factors. For instance, in a dimethylated pyrazine derivative, the methyl groups will be bonded to the pyrazine ring carbons, and the geometry around these carbons will be trigonal planar, consistent with sp² hybridization.

To illustrate the type of data obtained from X-ray crystallography, the table below presents the crystallographic data for a related compound, 5-methylpyrazine-2-carbohydrazide.

Crystal data5-methylpyrazine-2-carbohydrazide
Chemical formulaC6H8N4O
Crystal systemMonoclinic
Space groupP21/c
a, b, c (Å)8.019(5), 9.990(6), 9.050(6)
β (°)98.474(10)
Volume (ų)717.1(7)
Z4

Computational Chemistry and Molecular Modeling of 5,6 Dimethylpyrazine 2 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic properties and predicting the chemical behavior of molecules. For 5,6-Dimethylpyrazine-2-carbaldehyde, these methods provide insights into its stability, reactivity, and the distribution of electrons within its structure.

Ab Initio Methods (e.g., Hartree-Fock) and Basis Set Optimization

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF theory does not fully account for electron correlation, it provides a valuable starting point for more advanced calculations and offers a qualitative understanding of the electronic structure.

In the context of pyrazine (B50134) derivatives, studies on related molecules like pyrazinecarbaldehyde have utilized ab initio calculations with basis sets such as 6-31G to investigate their vibrational spectra. For this compound, a similar approach would involve optimizing the molecular geometry and calculating its electronic energy. The choice of basis set is crucial for the accuracy of these calculations. A basis set is a set of mathematical functions used to build molecular orbitals. Optimization of the basis set, for instance, by progressing from a minimal basis set like STO-3G to more flexible and extensive sets like the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) or correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ), is essential to achieve a balance between computational cost and the desired accuracy of the results. A larger and more flexible basis set can better describe the distribution of electrons, especially in a molecule with heteroatoms and a conjugated system like this compound.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational efficiency. Unlike Hartree-Fock, DFT includes a treatment of electron correlation by approximating the exchange-correlation energy as a functional of the electron density.

For substituted pyrazines, DFT calculations, often employing the B3LYP hybrid functional, have been successfully used to predict a range of molecular properties. The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. When applied to this compound, DFT calculations with a basis set like 6-311++G(d,p) would be expected to yield accurate predictions of its geometric parameters (bond lengths and angles), dipole moment, and electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

Table 1: Representative Predicted Molecular Properties of Pyrazine Derivatives from DFT Calculations

PropertyPredicted Value Range for Similar PyrazinesSignificance for this compound
HOMO Energy-6.0 to -7.5 eVIndicates the ability to donate electrons.
LUMO Energy-1.5 to -2.5 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap4.0 to 5.5 eVRelates to chemical reactivity and electronic transitions.
Dipole Moment2.0 to 4.0 DReflects the overall polarity of the molecule.

Note: The values in this table are illustrative and based on typical ranges for pyrazine derivatives. Specific values for this compound would require dedicated calculations.

Conformational Analysis and Potential Energy Surfaces

The presence of the aldehyde group in this compound introduces the possibility of different spatial orientations, or conformations, due to rotation around the single bond connecting the aldehyde group to the pyrazine ring. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

For the related molecule, pyrazine-2-carbaldehyde, it has been suggested that the s-trans conformation, where the aldehyde hydrogen points away from the adjacent nitrogen atom, is the more stable form. This preference is likely due to minimizing steric hindrance. A detailed conformational analysis of this compound would involve calculating the potential energy surface (PES) by systematically rotating the C-C bond between the ring and the aldehyde group. These calculations, typically performed using DFT or ab initio methods, would map the energy of the molecule as a function of this dihedral angle, revealing the global and local energy minima corresponding to the stable and metastable conformers, respectively. The energy barriers between these conformers would also be determined, providing information about the flexibility of the molecule at different temperatures.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, which are often used for the experimental identification and characterization of molecules.

Computed Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each vibrational mode corresponds to a specific type of atomic motion and has a characteristic frequency. Computational chemists can calculate these vibrational frequencies and their corresponding intensities, which can then be compared with experimental spectra to aid in their assignment.

For this compound, DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) would be employed to perform a frequency analysis on the optimized geometry. The results of this analysis would be a list of vibrational frequencies and their IR and Raman intensities. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values, as the harmonic approximation used in most calculations tends to overestimate vibrational frequencies. The analysis of these computed spectra would allow for the assignment of specific peaks to particular vibrational modes, such as the C=O stretching of the aldehyde group, the C-H stretching of the methyl groups and the pyrazine ring, and the various ring breathing and deformation modes.

Table 2: Illustrative Computed Vibrational Frequencies for a Substituted Pyrazine Aldehyde

Vibrational ModeTypical Calculated Frequency (cm⁻¹) (Unscaled)Expected Intensity
C-H stretch (aromatic)3100 - 3200Medium
C-H stretch (aldehyde)2800 - 2900Medium
C-H stretch (methyl)2950 - 3050Strong
C=O stretch (aldehyde)1720 - 1750Very Strong (IR)
C=N stretch (ring)1550 - 1600Strong
C=C stretch (ring)1450 - 1550Strong
Ring breathing950 - 1050Medium

Note: This table provides a generalized representation of expected vibrational modes and frequencies. Precise values for this compound would be obtained from specific calculations.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Computational methods can predict the NMR chemical shifts of different nuclei (e.g., ¹H and ¹³C) in a molecule. These theoretical predictions can be instrumental in assigning the signals in an experimental NMR spectrum.

The calculation of NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. For this compound, theoretical ¹H and ¹³C NMR spectra would be computed. The calculated chemical shifts are usually reported relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). By comparing the predicted chemical shifts with experimental data, one can confirm the structure of the molecule and assign each resonance to a specific atom in the molecule. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrazine ring and the aldehyde group, as well as the electron-donating effect of the methyl groups.

Mechanistic Investigations of Pyrazine Reactions

Computational chemistry is instrumental in unraveling the complex mechanisms of chemical reactions involving pyrazine derivatives. Through the characterization of transition states and the analysis of reaction pathways, a deeper understanding of reactivity and selectivity can be achieved.

The reactivity of the carbaldehyde group in this compound is a central aspect of its chemistry. Computational studies can model various reactions, such as nucleophilic additions or condensations, to identify the transition state structures and calculate the associated activation energies. For example, in the reaction with a nucleophile, the transition state would involve the partial formation of a new bond to the carbonyl carbon and the partial breaking of the C=O π-bond.

A theoretical investigation into the gas-phase reactivity of a pyrazine analog, Fe+-2,3-didehydropyrazine, utilized density functional calculations to predict its ground state and reactivity with various small molecules. acs.org Such studies demonstrate the power of computational methods in characterizing reactive intermediates and their reaction pathways.

The solvent environment can have a profound impact on the energetics and mechanism of a reaction. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the stability of reactants, products, and transition states.

For reactions involving this compound, the polarity of the solvent would be expected to influence the reaction rates. For example, in a nucleophilic addition to the carbonyl group, a polar solvent would likely stabilize the charge separation in the transition state, thereby lowering the activation energy and accelerating the reaction.

A study on the ozonation of substituted hydrazine (B178648) derivatives employed computational methods to investigate the reaction mechanism, including the calculation of changes in enthalpy for each step. nih.gov This highlights how computational chemistry can quantify the energetic landscape of a reaction in a specific environment. Theoretical studies on pyrazine-carbazole derivatives have also considered solvent effects on their nonlinear optical properties, demonstrating the importance of the surrounding medium on molecular behavior. nih.gov

Intermolecular Interactions and Supramolecular Architectures

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Understanding these interactions is crucial for predicting crystal structures and designing materials with desired properties.

Although the specific crystal structure of this compound has not been reported, analysis of related pyrazine derivatives provides strong indications of the types of hydrogen bonding networks that could be expected. The carbaldehyde group can act as a hydrogen bond acceptor via its oxygen atom, while the methyl groups and the pyrazine ring C-H groups can act as weak hydrogen bond donors.

The crystal structure of a closely related compound, 5,6-Dimethylpyrazine-2,3-dicarbonitrile, reveals a planar molecule with the asymmetric unit containing two independent molecules. nih.gov While this compound lacks a strong hydrogen bond donor, the nitrogen atoms of the nitrile groups and the pyrazine ring can participate in weak C-H···N interactions.

In other pyrazine derivatives containing hydroxyl or carboxyl groups, extensive hydrogen bonding networks are observed, often leading to the formation of sheets or more complex three-dimensional structures. For instance, a neutron diffraction study of 2,6-dimethylpyrazine (B92225) at low temperatures revealed the formation of parallel layers of planar molecules. researchgate.netresearchgate.net

The study of substituted pyrazines often reveals the formation of well-defined supramolecular assemblies. rsc.org The interplay of different intermolecular interactions can lead to the formation of dimers, ribbons, or sheets, which then assemble into the final three-dimensional crystal structure. Computational methods can be used to analyze these packing motifs and calculate the energies of the various intermolecular interactions, providing a quantitative understanding of the forces driving self-assembly.

Table 2: Crystallographic Data for 5,6-Dimethylpyrazine-2,3-dicarbonitrile nih.gov

ParameterValue
FormulaC₈H₆N₄
Molecular Weight158.17
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)24.183 (2)
b (Å)9.210 (1)
c (Å)18.761 (2)
β (°)130.151 (2)
Volume (ų)3193.8 (6)
Z16
Temperature (K)150

Biochemical and Microbial Transformation Studies of Pyrazine Derivatives

Metabolic Fate of Pyrazine (B50134) Compounds in Biological Systems

The metabolic pathways of pyrazines in biological systems, particularly in mammals, are of significant interest. While direct metabolic studies on 5,6-Dimethylpyrazine-2-carbaldehyde are not extensively documented, the metabolism of other pyrazine compounds provides a framework for predicting its fate. In humans and animals, the general metabolic route for pyrazines involves hydroxylation, which increases their water solubility and facilitates excretion, often as glucuronates or glutathione (B108866) conjugates, without cleavage of the pyrazine ring. nih.gov

A primary metabolic pathway for many xenobiotics, including pyrazine derivatives, is oxidation, often mediated by cytochrome P450 enzymes in the liver. oup.com For this compound, the aldehyde group at the 2-position is a likely site for oxidation. This oxidation would convert the carbaldehyde group into a carboxylic acid, forming 5,6-dimethylpyrazine-2-carboxylic acid. This transformation is a common metabolic step for aldehydes, leading to a more polar and readily excretable metabolite.

Furthermore, the methyl groups on the pyrazine ring can also undergo oxidation. This process would involve the hydroxylation of a methyl group to form a hydroxymethyl derivative, which can be further oxidized to a carboxylic acid. The specific enzymes and the extent to which these oxidative reactions occur would determine the final metabolic profile of the compound.

In a study on a pyrazinone-containing thrombin inhibitor, metabolic activation involved the oxidation of the pyrazinone ring itself. acs.org Following administration to rats, significant irreversible binding to plasma and liver proteins was observed. acs.org Analysis revealed that P-450-mediated oxidation of the double bond in the pyrazinone ring led to the formation of an epoxide. acs.org This suggests that the pyrazine ring of this compound could also be a target for oxidative metabolism, potentially leading to reactive intermediates.

Steric hindrance can play a significant role in determining the regioselectivity of metabolic enzymes. In the case of this compound, the presence of two methyl groups adjacent to the nitrogen atoms and the carbaldehyde group could influence which sites are accessible to metabolic enzymes.

For instance, the proximity of the methyl group at the 6-position to the carbaldehyde group at the 2-position might sterically hinder the approach of enzymes to the C2-position. Conversely, the methyl group at the C5-position is less likely to impede reactions at the C2-carbaldehyde. Research on the interaction between pyrazine homologues and bovine serum albumin (BSA) has shown that steric hindrance can affect the binding and potential metabolism of these compounds. researchgate.net The study suggested that greater steric hindrance could be less conducive to free binding. researchgate.net Therefore, the specific arrangement of substituents on the pyrazine ring is a critical factor in its metabolic fate.

Microbial Degradation and Bioremediation Potential

Microorganisms are known to degrade a wide variety of organic compounds, including heterocyclic molecules like pyrazines. nih.gov This capability is significant for the bioremediation of environments contaminated with such compounds.

Several studies have focused on isolating and characterizing microorganisms capable of utilizing pyrazines as a source of carbon, nitrogen, and energy. nih.govresearchgate.net Bacteria from genera such as Bacillus, Flavobacterium, Corynebacterium, Pseudomonas, Streptococcus, and Staphylococcus have been identified as pyrazine degraders. researchgate.netresearchgate.net For example, Mycobacterium sp. strain DM-11 was found to use pyrazine as a source of nitrogen, carbon, and energy in an aerobic process. researchgate.net

Similarly, various Bacillus subtilis strains isolated from fermented soybeans have demonstrated the ability to produce a range of alkylpyrazines, indicating their active metabolism of these compounds. nih.gov These findings suggest that soil and wastewater environments likely harbor a diverse consortium of microorganisms with the potential to degrade this compound. One study investigating pyrazine degradation in wastewater and cow dung found mean pyrazine-degrader counts of 1.1×10⁶ cfu/ml in wastewater and 9.7×10⁵ cfu/ml in cow dung. researchgate.net

Table 1: Genera of Bacteria with Pyrazine-Degrading Capabilities

Bacterial GenusEnvironment of IsolationReference
BacillusWastewater, Cow Dung, Fermented Soybeans researchgate.netresearchgate.netnih.gov
FlavobacteriumWastewater, Cow Dung researchgate.netresearchgate.net
CorynebacteriumWastewater, Cow Dung researchgate.netresearchgate.net
PseudomonasWastewater, Cow Dung researchgate.netresearchgate.net
StreptococcusWastewater, Cow Dung researchgate.netresearchgate.net
StaphylococcusWastewater, Cow Dung researchgate.netresearchgate.net
MycobacteriumNot Specified researchgate.net

The initial steps in the microbial degradation of aromatic compounds often involve hydroxylation of the ring, a process frequently catalyzed by dioxygenase enzymes. researchgate.net While the complete degradation pathways for many pyrazines are still under investigation, some initial metabolites have been characterized. nih.gov For substituted pyrazines, degradation likely begins with the oxidation of the side chains.

In the context of this compound, microbial degradation would likely initiate with the oxidation of the carbaldehyde group to 5,6-dimethylpyrazine-2-carboxylic acid. Subsequent steps could involve the hydroxylation of the pyrazine ring, followed by ring cleavage, although the exact mechanisms for pyrazine ring cleavage are not yet well understood. nih.gov A study on the biodegradation of pyrazine showed a reduction from an initial concentration of 15mg/l to 0.175mg/l after 21 days by a bacterial consortium, demonstrating effective mineralization. researchgate.netresearchgate.net

Biosynthetic Pathways and Enzymes in Nature

Pyrazines are synthesized in nature through various pathways, primarily via the Maillard reaction during the heating of food and through microbial fermentation. researchgate.netmdpi.com The biosynthesis of alkylpyrazines by microorganisms is an area of active research.

The biosynthesis of many pyrazines often involves amino acid precursors. For example, L-threonine is a known precursor for the biosynthesis of 2,5-dimethylpyrazine (B89654). nih.gov The biosynthesis of 3,5-dimethylpyrazin-2-ol (B1670924) (DPO), a quorum-sensing autoinducer in Vibrio cholerae, is dependent on threonine dehydrogenase and involves the condensation of threonine and alanine. acs.org

The formation of the pyrazine ring itself is often thought to occur through the condensation of two α-aminoketone molecules. In the case of this compound, the specific precursors and enzymatic steps are not defined. However, it is plausible that its biosynthesis involves intermediates derived from common metabolic pools, such as amino acids and sugars. For instance, the biosynthesis of pyrazinones in myxobacteria involves a hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) assembly line. acs.org A monomodular NRPS, PvfC, has been shown to be essential for producing various leucine-derived heterocyclic natural products, including pyrazines and a pyrazinone. acs.org

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches in 5,6-Dimethylpyrazine-2-carbaldehyde Synthesis

The synthesis of pyrazine (B50134) derivatives is increasingly moving towards environmentally benign methodologies. tandfonline.comtandfonline.comresearchgate.net Traditional methods often involve harsh reaction conditions, poor yields, and complex work-up procedures. tandfonline.com Green chemistry offers a paradigm shift, focusing on atom economy, energy efficiency, and the use of non-toxic reagents and solvents. thieme-connect.com

Future synthesis of this compound is likely to adopt these green principles. Key areas of research include:

One-Pot Syntheses: Combining multiple reaction steps into a single procedure to reduce waste and improve efficiency is a primary goal. tandfonline.comresearchgate.net Methods involving the direct condensation of 1,2-diketones with 1,2-diamines are considered the most straightforward classical routes. tandfonline.com

Novel Catalytic Systems: Research is ongoing into catalysts that are more efficient and environmentally friendly. This includes the use of base-metal catalysts, such as manganese pincer complexes, for dehydrogenative coupling reactions, which produce only water and hydrogen gas as byproducts. exlibrisgroup.com Other patented systems for pyrazine synthesis have utilized catalysts like copper-chromium, copper-zinc-chromium, and silver. tandfonline.comtandfonline.com A method using t-BuOK as a catalyst at room temperature has also been reported for its simplicity and effectiveness. researchgate.net

Green Solvents: The use of water or deep eutectic solvents (DESs) as reaction media is a significant trend. thieme-connect.comacs.org For instance, DESs have been successfully used as both solvents and catalysts in the self-condensation of d-glucosamine to produce pyrazine derivatives. acs.org

Biocatalysis and Biosynthesis: Engineering microorganisms like Escherichia coli to produce pyrazine compounds is an attractive alternative to chemical synthesis. nih.gov Metabolic engineering strategies can be employed to create microbial cell factories for the high-yield production of specific pyrazines from renewable feedstocks like L-threonine. nih.gov

Table 1: Comparison of Catalytic Systems in Pyrazine Synthesis

Catalyst TypeExample ReactionKey AdvantagesReference
Base-Metal (Manganese)Dehydrogenative self-coupling of 2-amino alcoholsUses earth-abundant metal; byproducts are only water and H2. exlibrisgroup.com
Alkali Metal Alkoxide (t-BuOK)Condensation of 1,2-diketones and 1,2-diaminesSimple, room temperature, avoids harsh conditions. researchgate.net
Deep Eutectic Solvents (DESs)Self-condensation of d-glucosamineActs as both green solvent and catalyst; improves atom economy. acs.org
Transition Metal (Palladium)Dehydrogenation of piperazinesHigh yield of corresponding pyrazines. tandfonline.comtandfonline.com

Integration of Artificial Intelligence and Machine Learning in Pyrazine Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating discovery and optimizing processes. arxiv.org These computational tools can analyze vast datasets to identify patterns, predict reaction outcomes, and propose novel molecular structures. arxiv.orgsciencedaily.com

For this compound and other pyrazines, AI and ML can be applied in several ways:

Reaction Prediction: Machine learning algorithms can be trained on existing chemical reaction data to predict the products of unseen reactions with high accuracy, potentially outperforming human chemists. sciencedaily.com This can save significant time and resources by avoiding failed experiments. sciencedaily.com

Drug Discovery and Design: Pyrazine derivatives are significant for their pharmacological activities. nih.govmdpi.combenthamdirect.com AI can screen virtual libraries of pyrazine compounds, including derivatives of this compound, to identify candidates with high potential as anticancer agents or other therapeutics. nih.govresearchgate.net Computational studies are already used to validate biological data for new pyrazine conjugates. nih.gov

Retrosynthesis: AI models can propose synthetic pathways for complex target molecules, breaking them down into simpler, commercially available precursors. This is a crucial step in planning the synthesis of novel pyrazine derivatives. arxiv.org

Data-Driven Research: The development of large chemical datasets is fundamental to the success of machine learning in chemistry. arxiv.org As more data on pyrazine reactions and properties become available, the predictive power and utility of AI models will continue to grow.

Exploration of Novel Reactivity and Catalysis with this compound

The pyrazine ring is a versatile platform for a variety of chemical transformations. tandfonline.com The aldehyde group on this compound offers a reactive site for numerous reactions, expanding its synthetic utility.

Future research will likely focus on:

Cross-Coupling Reactions: Transition metal-catalyzed reactions like the Suzuki, Stille, and Heck reactions are standard methods for forming carbon-carbon bonds on pyrazine rings. rsc.org There is potential to develop new catalytic systems, perhaps using more abundant and less toxic metals, to functionalize the this compound core. sioc-journal.cnresearchgate.net

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for modifying heterocyclic compounds. An iron-catalyzed C-H functionalization method has been successfully used to complete the total synthesis of the natural product botryllazine A, a pyrazine derivative. mdpi.com Applying similar methodologies to this compound could lead to novel derivatives with unique properties.

Synthesis of Hybrid Molecules: There is growing interest in creating hybrid molecules by combining the pyrazine scaffold with other pharmacologically active structures, such as natural products like curcumin. mdpi.comnih.gov The aldehyde functional group of this compound is an ideal handle for linking to other molecules to create novel conjugates with potentially enhanced biological activity. nih.gov

Advanced Characterization Techniques for Pyrazine-Containing Systems

A thorough understanding of the structure, properties, and behavior of this compound and its derivatives requires sophisticated analytical methods. While standard techniques like NMR and FT-IR spectroscopy are foundational, emerging techniques offer deeper insights. mdpi.comrsc.org

Future characterization efforts will likely incorporate:

Advanced Spectroscopic and Diffraction Methods: For detailed structural elucidation, especially of metal complexes or crystalline derivatives, X-ray single-crystal diffraction is invaluable. researchgate.net In-depth photophysical studies of pyrazine-based materials utilize absorption and emission spectral analyses and measurements of quantum yields. researchgate.net

In Situ and Time-Resolved Techniques: To understand reaction mechanisms and dynamic processes, in situ NMR experiments can be employed to monitor reactions as they occur. acs.org For studying photoexcited states, time-dependent resonant inelastic X-ray scattering provides a powerful tool to probe quantum dynamics at the atomic level. acs.org

Thermal Analysis: Techniques such as thermogravimetric analysis (TG-DTG) and differential scanning calorimetry (DSC) are crucial for determining the thermal stability of new pyrazine compounds, which is particularly important for materials science applications. rsc.orgresearchgate.net

Table 2: Characterization Techniques for Pyrazine Systems

TechniqueInformation ObtainedApplication AreaReference
X-ray Single-Crystal DiffractionPrecise 3D molecular structure, conformation, intermolecular interactions.Structural Chemistry, Materials Science researchgate.net
Time-Dependent X-ray ScatteringQuantum dynamics of photoexcited states.Photophysics, Fundamental Research acs.org
In Situ NMR SpectroscopyReal-time monitoring of reaction progress and intermediates.Mechanistic Studies, Process Optimization acs.org
Thermogravimetric Analysis (TG-DTG)Thermal stability and decomposition profile.Materials Science, Safety Analysis rsc.orgresearchgate.net
Cyclic VoltammetryElectrochemical properties, electron-withdrawing/donating strength.Optoelectronics, Materials Chemistry researchgate.net

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